molecular formula C19H26N2O2 B11033009 N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 876716-21-1

N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11033009
CAS No.: 876716-21-1
M. Wt: 314.4 g/mol
InChI Key: BGMWKNVJUUPEPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields This compound belongs to the class of pyrrolidine carboxamides, characterized by a pyrrolidine ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative (such as an ester or an acid chloride) to form the amide bond.

    Attachment of the Cyclohexyl and Dimethylphenyl Groups: These groups are typically introduced through substitution reactions, where appropriate reagents are used to replace hydrogen atoms on the pyrrolidine ring with the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed. Continuous flow processes are often preferred for large-scale production due to their efficiency and consistency.

    Catalysts and Solvents: The use of catalysts (such as transition metal catalysts) and solvents (like dichloromethane or toluene) can optimize reaction conditions and improve yields.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride or sodium borohydride, can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with fewer oxygen-containing functional groups.

    Substituted Derivatives: Compounds with different substituents on the pyrrolidine ring.

Scientific Research Applications

N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects.

    Pathways Involved: It may modulate specific biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-1-(3,5-dimethylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide: A structurally similar compound with a triazole ring instead of a pyrrolidine ring.

    N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

876716-21-1

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-cyclohexyl-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H26N2O2/c1-13-8-14(2)10-17(9-13)21-12-15(11-18(21)22)19(23)20-16-6-4-3-5-7-16/h8-10,15-16H,3-7,11-12H2,1-2H3,(H,20,23)

InChI Key

BGMWKNVJUUPEPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)NC3CCCCC3)C

solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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